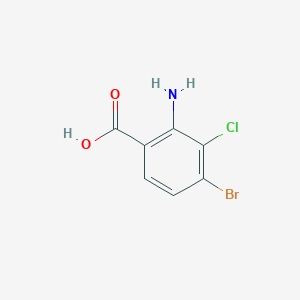
2-Amino-4-bromo-3-chlorobenzoic acid
Vue d'ensemble
Description
2-Amino-4-bromo-3-chlorobenzoic acid is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds like 3-Bromo-4-chlorobenzoic acid can be achieved via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-3-chlorobenzoic acid can be represented by the formula C7H5BrClNO2 . The InChI code for this compound is 1S/C7H5BrClNO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical form of 2-Amino-4-bromo-3-chlorobenzoic acid is a white solid . It has a molecular weight of 250.48 . The storage temperature for this compound is 0-5 degrees Celsius .Applications De Recherche Scientifique
Halogen Bonds and Crystal Packing
Halogen bonds play a significant role in the crystalline packing of isomeric compounds, including those related to 2-Amino-4-bromo-3-chlorobenzoic acid. A study by Pramanik et al. (2017) highlighted how the nature of halogen bonds influences the packing preferences in solid solutions of isomeric compounds. The research found that despite significant variations in charge density distribution in intermolecular space, the triangular motif with halogen bonds dictates the packing preferences in solid solutions, affecting the formation of supramolecular assemblies (Pramanik, Pavan, & Guru Row, 2017).
Solubility and Thermodynamic Modelling
Another critical area of application for 2-Amino-4-bromo-3-chlorobenzoic acid derivatives is in solubility determination and thermodynamic modelling. Li et al. (2017) conducted a study on the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents, providing valuable insights for optimizing purification processes. This research is crucial for chemical synthesis and pharmaceutical formulation, where the solubility of compounds in different solvents affects their usability and effectiveness (Li, Wang, Cong, Du, & Zhao, 2017).
Synthesis of Metal Complexes
The synthesis of metal complexes using organic acid derivatives, including 2-Amino-4-bromo-3-chlorobenzoic acid, has been explored for their potential in antimicrobial activity. El–Wahab et al. (2007) synthesized Schiff base ligands from 2-amino-4-chlorobenzoic acid and analyzed their metal complexes for antimicrobial properties. Such studies open pathways for developing new antimicrobial agents and exploring the bioactive potential of metal-organic frameworks (El–Wahab, 2007).
Luminescent Properties and Material Science Applications
Research into the luminescent properties of complexes involving 2-Amino-4-bromo-3-chlorobenzoic acid has significant implications for material science, particularly in the development of novel luminescent materials. Chen et al. (2016) synthesized a terbium complex with 2-amino-4-chlorobenzoic acid and characterized its luminescent properties. Such complexes can be applied in light-emitting devices, sensors, and other technologies requiring luminescent materials (Chen, Zhenfang, Shuang, & Wang, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors .
Mode of Action
It’s known that similar compounds can undergo suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant .
Biochemical Pathways
It’s known that similar compounds can be involved in the suzuki–miyaura cross-coupling reaction , which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Action Environment
Similar compounds are known to be influenced by various environmental factors .
Propriétés
IUPAC Name |
2-amino-4-bromo-3-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZWOPLVNTLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3-chlorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)


![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)